Cas no 14667-45-9 (N-(4-aminobutyl)-2-bromoacetamide hydrobromide)

N-(4-aminobutyl)-2-bromoacetamide hydrobromide is a bromoacetyl derivative with a reactive alkylating group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound features a primary amine functional group, enabling further derivatization, while the bromoacetamide moiety facilitates selective alkylation reactions. Its hydrobromide salt form enhances stability and solubility in polar solvents, improving handling and reaction efficiency. This reagent is particularly useful in peptide modification, crosslinking applications, and the synthesis of bioactive molecules. Its well-defined structure and high reactivity make it a reliable choice for researchers requiring precise functionalization of amine-containing compounds under controlled conditions.
N-(4-aminobutyl)-2-bromoacetamide hydrobromide structure
14667-45-9 structure
Product Name:N-(4-aminobutyl)-2-bromoacetamide hydrobromide
CAS No:14667-45-9
MF:C6H14Br2N2O
MW:289.996160030365
MDL:MFCD30487803
CID:4601410
PubChem ID:134691046
Update Time:2025-06-13

N-(4-aminobutyl)-2-bromoacetamide hydrobromide Chemical and Physical Properties

Names and Identifiers

    • N-(4-aminobutyl)-2-bromoacetamide hydrobromide
    • MDL: MFCD30487803
    • Inchi: 1S/C6H13BrN2O.BrH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H
    • InChI Key: XBBMFNDKYJHNDO-UHFFFAOYSA-N
    • SMILES: C(NCCCCN)(=O)CBr.[H]Br

N-(4-aminobutyl)-2-bromoacetamide hydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-321157-0.05g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
0.05g
$238.0 2025-03-19
Enamine
EN300-321157-0.1g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
0.1g
$355.0 2025-03-19
Enamine
EN300-321157-0.25g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
0.25g
$509.0 2025-03-19
Enamine
EN300-321157-0.5g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
0.5g
$803.0 2025-03-19
Enamine
EN300-321157-1.0g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
1.0g
$1029.0 2025-03-19
Enamine
EN300-321157-2.5g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
2.5g
$2014.0 2025-03-19
Enamine
EN300-321157-5.0g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
5.0g
$2981.0 2025-03-19
Enamine
EN300-321157-10.0g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95.0%
10.0g
$4421.0 2025-03-19
Enamine
EN300-321157-1g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95%
1g
$1029.0 2023-09-04
Enamine
EN300-321157-5g
N-(4-aminobutyl)-2-bromoacetamide hydrobromide
14667-45-9 95%
5g
$2981.0 2023-09-04

N-(4-aminobutyl)-2-bromoacetamide hydrobromide Related Literature

Additional information on N-(4-aminobutyl)-2-bromoacetamide hydrobromide

Professional Introduction to N-(4-aminobutyl)-2-bromoacetamide Hydrobromide (CAS No. 14667-45-9)

N-(4-aminobutyl)-2-bromoacetamide hydrobromide, a compound with the chemical identifier CAS No. 14667-45-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its hydrobromide salt form, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of both an amine and a brominated acetylamide moiety, make it a valuable intermediate in the synthesis of various bioactive agents.

The< strong>N-(4-aminobutyl)-2-bromoacetamide hydrobromide molecule exhibits a unique combination of chemical properties that make it useful in multiple biochemical pathways. The amine group (-NH₂) at the 4-position of the butyl chain provides a nucleophilic site for further functionalization, while the brominated acetylamide (-NHCOCH₂Br) segment offers reactivity suitable for cross-coupling reactions and other synthetic transformations. These characteristics have positioned this compound as a key building block in the construction of more complex pharmacophores.

In recent years, there has been a growing interest in exploring the potential of N-(4-aminobutyl)-2-bromoacetamide hydrobromide in the development of novel therapeutic agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it could serve as a precursor for drugs targeting various diseases. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating conditions such as inflammation and neurodegenerative disorders.

One of the most compelling aspects of N-(4-aminobutyl)-2-bromoacetamide hydrobromide is its role in synthetic chemistry. The bromine atom in the acetylamide group allows for facile introduction of other functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This reactivity has been exploited to create libraries of analogs with tailored biological activities. Additionally, the hydrobromide salt form enhances solubility and stability, making it easier to handle and purify in laboratory settings.

The pharmaceutical industry has been particularly keen on leveraging this compound for its potential in drug discovery. Researchers have utilized N-(4-aminobutyl)-2-bromoacetamide hydrobromide to synthesize novel molecules with improved pharmacokinetic profiles and reduced toxicity. For example, modifications to the butyl chain have been investigated to enhance membrane permeability, while alterations to the brominated acetylamide segment have aimed at optimizing binding affinity to biological targets. These efforts highlight the compound's versatility as a scaffold for medicinal chemistry innovation.

Advances in computational chemistry have further accelerated the use of N-(4-aminobutyl)-2-bromoacetamide hydrobromide in drug design. Molecular modeling studies have helped predict how different derivatives might interact with biological targets, providing insights into their potential therapeutic effects. These predictions are often validated through experimental synthesis and biological testing, forming a powerful cycle of discovery that relies on compounds like this one.

The future prospects for N-(4-aminobutyl)-2-bromoacetamide hydrobromide are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of biochemical pathways continues to expand, so too does the potential for this compound to contribute to therapeutic breakthroughs. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike, driving innovation in both academic research and industrial drug development.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd